9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-(2-naphthalenylmethyl)-
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Overview
Description
9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-(2-naphthalenylmethyl)- is a complex organic compound that belongs to the purine family This compound is characterized by the presence of a purine ring system substituted with a 2-chloro group, N,N-dimethyl groups, and a 2-naphthalenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-(2-naphthalenylmethyl)- typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-(2-naphthalenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the 2-chloro position, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted purine derivatives.
Scientific Research Applications
9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-(2-naphthalenylmethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-(2-naphthalenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Chloroadenine: Similar in structure but lacks the N,N-dimethyl and 2-naphthalenylmethyl groups.
2-Amino-6-chloropurine: Contains an amino group instead of the N,N-dimethyl groups.
2,6-Dichloropurine: Contains two chlorine atoms but lacks the N,N-dimethyl and 2-naphthalenylmethyl groups
Uniqueness
The uniqueness of 9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-(2-naphthalenylmethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-naphthalenylmethyl group, in particular, may enhance its interactions with certain molecular targets, making it a valuable compound for research and development.
Biological Activity
The compound 9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-(2-naphthalenylmethyl)- is a derivative of purine that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other proliferative diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C16H16ClN5, with a molecular weight of approximately 315.78 g/mol. Its structure includes a purine base with a chloro substituent and a dimethylamino group, which are critical for its biological activity.
Research indicates that derivatives of 9H-purine compounds can act as ATP competitive inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair. By inhibiting this enzyme, these compounds can induce apoptosis in proliferating cells, making them potential candidates for cancer therapy .
Biological Activity Overview
The biological activity of 9H-Purin-6-amine derivatives can be summarized as follows:
Case Studies and Research Findings
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Inhibition of Topoisomerase II :
A study demonstrated that the compound effectively inhibits the enzymatic activity of topoisomerase II, which is vital for DNA relaxation during replication. The inhibition was shown to be dose-dependent, with significant effects observed at low micromolar concentrations . -
Anticancer Activity :
In vitro studies have indicated that 9H-Purin-6-amine derivatives can reduce cell viability in various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspases and other apoptotic pathways, confirming their potential as anticancer agents . -
Synthesis and Structure-Activity Relationship (SAR) :
Research into the synthesis of related compounds has revealed insights into the structure-activity relationships that govern their biological effects. Modifications to the naphthalenylmethyl group have been shown to enhance or diminish biological activity, suggesting avenues for further drug development .
Properties
CAS No. |
115204-67-6 |
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Molecular Formula |
C18H16ClN5 |
Molecular Weight |
337.8 g/mol |
IUPAC Name |
2-chloro-N,N-dimethyl-9-(naphthalen-2-ylmethyl)purin-6-amine |
InChI |
InChI=1S/C18H16ClN5/c1-23(2)16-15-17(22-18(19)21-16)24(11-20-15)10-12-7-8-13-5-3-4-6-14(13)9-12/h3-9,11H,10H2,1-2H3 |
InChI Key |
JGBMKGWTRWWYDD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC2=C1N=CN2CC3=CC4=CC=CC=C4C=C3)Cl |
Origin of Product |
United States |
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